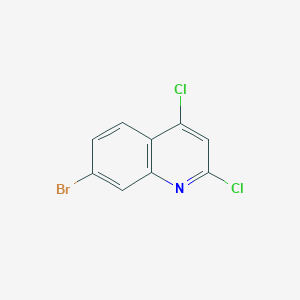

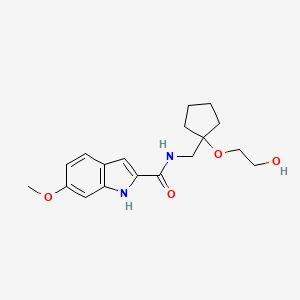

![molecular formula C13H17NO B2541120 2-螺[1,3-二氢异喹啉-4,1'-环丙烷]-2-基乙醇 CAS No. 2344679-17-8](/img/structure/B2541120.png)

2-螺[1,3-二氢异喹啉-4,1'-环丙烷]-2-基乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Spirocyclic compounds, like “2-Spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylethanol”, are inherently highly 3-dimensional structures . They are defined as a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .

Molecular Structure Analysis

The molecular structure of “2-Spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylethanol” would be characterized by the presence of a spirocyclic structure, which is a bicyclic compound where the two rings share only one atom, the spiroatom .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .

科学研究应用

Rh(III)催化的C-H活化和环加成

Rh(III)催化的苯甲酰胺和亚甲基环丙烷的C-H活化/环加成一直是选择性合成螺二氢异喹啉酮的显着方法。该过程的特点是使用简单的起始材料、温和的条件、高效率和不存在外部氧化剂。合成的产物为其他生物活性杂环提供了途径,表明了药物开发和合成化学的多功能方法 (Cui, Zhang, & Wu, 2013).

串联双环加成反应

另一个应用涉及N-氰基甲基异喹啉鎓氯化物与2-芳基亚烷基-1,3-茚满二酮的碱促进的环加成反应,生成螺[茚满-2,1'-吡咯并[2,1-a]异喹啉]衍生物。该方法突出了串联双[3 + 2]环加成反应的合成效用,为复杂的螺环结构提供了新的途径 (Shi, Sun, & Yan, 2017).

螺[茚满-2,1'-吡咯并[2,1-a]异喹啉]的简便合成

通过三组分反应简便合成螺[茚满-2,1'-吡咯并[2,1-a]异喹啉]的研究证明了将N-苯甲酰基异喹啉鎓溴化物与茚满-1,3-二酮和靛红素相结合的效率。该过程举例说明了构建具有潜在药理活性的螺环化合物的创新策略 (Wang & Yan, 2014).

螺环化合物的非对映选择性合成

在无催化剂环境中使用重氮乙酸乙酯高度非对映选择性合成螺[环丙烷-1,3'-吲哚啉]-2'-酮展示了在螺环化合物合成中实现精确立体化学结果的进展。这种方法学的发展对于合成具有特定生物活性的化合物至关重要 (Maurya et al., 2014).

构建螺[茚满‐2,1′‐吡咯并[2,1‐a]异喹啉]

可见光催化的氧化[3+2]环加成反应用于构建螺[茚满-2,1'-吡咯并[2,1-a]异喹啉],代表了光催化在有机合成中应用的重大飞跃。该方法为螺环化合物提供了一条绿色高效的途径,强调了光在介导复杂反应中的作用 (Jiang et al., 2017).

未来方向

The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . Therefore, compounds like “2-Spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylethanol” could be of interest in future research.

属性

IUPAC Name |

2-spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-8-7-14-9-11-3-1-2-4-12(11)13(10-14)5-6-13/h1-4,15H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIKHRQZVTTWHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CN(CC3=CC=CC=C23)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2541037.png)

![N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2541040.png)

![6-(Aminomethyl)spiro[3.5]nonan-5-ol hydrochloride](/img/structure/B2541046.png)

![2-Methoxyethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541047.png)

![3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2541048.png)

![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2541049.png)

![N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide](/img/structure/B2541053.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2541054.png)